Cas no 83783-82-8 (2-Butenoic acid,2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)-)

The compound 2-Butenoic acid, 2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)- is a specialized ester derivative of 2-methyl-2-butenoic acid, featuring a cis (Z)-configuration at the double bond. This structural characteristic enhances its reactivity in selective organic synthesis, particularly in applications requiring controlled stereochemistry. The 3-methyl-2-buten-1-yl (prenyl) ester group contributes to improved solubility in nonpolar solvents, making it useful in fragrance and flavor formulations. Its stability under mild conditions allows for versatile use in intermediates for pharmaceuticals and agrochemicals. The compound’s defined geometry and functional group compatibility make it valuable for precise synthetic modifications.
2-Butenoic acid,2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)- structure
83783-82-8 structure
Product Name:2-Butenoic acid,2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)-
CAS No:83783-82-8
MF:C10H16O2
MW:168.232843399048
CID:723953
PubChem ID:6432943
Update Time:2025-06-08

2-Butenoic acid,2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)-
    • 3-methylbut-2-enyl 2-methylbut-2-enoate
    • 3-methylbut-2-enyl 2-methylisocrotonate
    • Prenyl angelate
    • 3-METHYLBUT-2-EN-1-YL (2Z)-2-METHYLBUT-2-ENOATE
    • EINECS 280-816-3
    • NS00090445
    • 3-methyl-2-butenyl angelate
    • WTDWXMWAIMIKSI-UITAMQMPSA-N
    • DTXSID201241358
    • 3-methylbut-2-enyl (Z)-2-methylbut-2-enoate
    • 83783-82-8
    • 3-METHYLBUT-2-EN-1-YL(2Z)-2-METHYLBUT-2-ENOATE
    • EN300-365514
    • SCHEMBL873417
    • 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate
    • Inchi: 1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5-6H,7H2,1-4H3/b9-5-
    • InChI Key: WTDWXMWAIMIKSI-UITAMQMPSA-N
    • SMILES: O(C(/C(=C\C)/C)=O)C/C=C(\C)/C

Computed Properties

  • Exact Mass: 168.11503
  • Monoisotopic Mass: 168.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.8

Experimental Properties

  • Density: 0.914
  • Boiling Point: 218.2°C at 760 mmHg
  • Flash Point: 88.4°C
  • Refractive Index: 1.455

2-Butenoic acid,2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)- Pricemore >>

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Additional information on 2-Butenoic acid,2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)-

Comprehensive Overview of 2-Butenoic acid, 2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)- (CAS No. 83783-82-8)

The chemical compound 2-Butenoic acid, 2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)-, identified by its CAS No. 83783-82-8, is a specialized ester with significant applications in the fragrance and flavor industries. This compound, often referred to by its systematic name, is a Z-isomer of a butenoic acid derivative, which contributes to its unique olfactory and chemical properties. Its molecular structure, featuring a 2-methyl-2-butenoic acid moiety esterified with 3-methyl-2-buten-1-ol, makes it a valuable ingredient in synthetic formulations.

In recent years, the demand for natural-like fragrance compounds has surged, driven by consumer preferences for sustainable and eco-friendly products. 2-Butenoic acid, 2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)- is often explored as a potential candidate due to its ability to mimic fruity and floral notes, aligning with trends in green chemistry and biobased materials. Researchers and manufacturers are increasingly interested in its synthesis pathways, stability, and compatibility with other ingredients in cosmetic and food applications.

The compound's CAS No. 83783-82-8 is frequently searched in databases by chemists and product developers seeking alternatives to traditional fragrance ingredients. Its low volatility and high stability under varying pH conditions make it suitable for use in extended-release formulations, such as air fresheners and personal care products. Additionally, its Z-configuration (cis-isomer) is a point of interest for studies on stereochemistry and its impact on sensory profiles.

From an industrial perspective, 2-Butenoic acid, 2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)- is often evaluated for its safety profile and regulatory compliance, particularly in regions with stringent cosmetic and food additive regulations. The compound's non-toxic nature and biodegradability are key factors driving its adoption in formulations targeting environmentally conscious consumers. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity and structural integrity.

Emerging applications of CAS No. 83783-82-8 include its use in aromatherapy and functional fragrances, where its subtle yet persistent aroma enhances product performance. The compound's compatibility with essential oils and terpenes further expands its utility in hybrid formulations. As the market for customizable scents grows, this ester is gaining attention for its versatility in creating unique olfactory experiences.

In summary, 2-Butenoic acid, 2-methyl-, 3-methyl-2-buten-1-yl ester, (2Z)- represents a niche but impactful ingredient in modern chemistry. Its CAS No. 83783-82-8 serves as a critical identifier for researchers and industry professionals exploring innovative solutions in flavors, fragrances, and beyond. With ongoing advancements in sustainable synthesis and application technologies, this compound is poised to play a pivotal role in the future of specialty chemicals.

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